molecular formula C44H87NO5 B13708875 Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate

Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate

Cat. No.: B13708875
M. Wt: 710.2 g/mol
InChI Key: HOGLHYYCYXDPAX-UHFFFAOYSA-N
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Description

Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a nonyl group attached to an octanoate backbone, with additional functional groups that enhance its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The process begins with the esterification of nonanoic acid with octanol to form nonyl octanoate. This intermediate is then subjected to amidation with 3-hydroxypropylamine, followed by etherification with heptadecan-9-ol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and substituted amines .

Scientific Research Applications

Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate involves its interaction with biological membranes and molecular targets. The compound’s lipid-like structure allows it to integrate into lipid bilayers, facilitating the delivery of encapsulated therapeutic agents. It targets specific cellular pathways, enhancing the uptake and efficacy of the delivered molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate stands out due to its specific functional groups that enhance its reactivity and versatility in various applications. Its ability to encapsulate mRNA and facilitate targeted delivery makes it particularly valuable in gene therapy and drug delivery research .

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-41-49-43(47)35-27-20-17-22-29-37-45(39-32-40-46)38-30-23-21-28-36-44(48)50-42(33-25-18-14-11-8-5-2)34-26-19-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

HOGLHYYCYXDPAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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